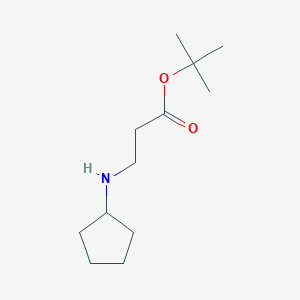

Tert-butyl 3-(cyclopentylamino)propanoate

描述

tert-Butyl 3-(cyclopentylamino)propanoate is a propanoic acid derivative featuring a tert-butyl ester group and a cyclopentylamino substituent at the β-position. This compound belongs to a class of amino acid esters widely utilized in pharmaceutical synthesis, peptidomimetics, and polymer chemistry. Its structure combines a hydrophobic tert-butyl group with a conformationally constrained cyclopentylamine moiety, which may influence solubility, stability, and biological interactions.

属性

IUPAC Name |

tert-butyl 3-(cyclopentylamino)propanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H23NO2/c1-12(2,3)15-11(14)8-9-13-10-6-4-5-7-10/h10,13H,4-9H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FBUMKBOYVOHBEQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)CCNC1CCCC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H23NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

213.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 3-(cyclopentylamino)propanoate typically involves the reaction of tert-butyl 3-bromopropanoate with cyclopentylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the ester group. The reaction mixture is usually heated to reflux in an inert solvent such as dichloromethane or tetrahydrofuran. The product is then purified by column chromatography or recrystallization .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for reagent addition and temperature control can further enhance the efficiency of the process. The final product is typically obtained in high purity through distillation or crystallization techniques .

化学反应分析

Types of Reactions

Tert-butyl 3-(cyclopentylamino)propanoate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can convert the ester group to an alcohol.

Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used in substitution reactions.

Major Products

Oxidation: Carboxylic acids or ketones.

Reduction: Alcohols.

Substitution: Various substituted amines or esters.

科学研究应用

Tert-butyl 3-(cyclopentylamino)propanoate is used in a wide range of scientific research applications:

Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound is used in studies involving enzyme inhibition and protein-ligand interactions.

Medicine: It is investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

Industry: The compound is used in the development of new materials and chemical processes.

作用机制

The mechanism of action of tert-butyl 3-(cyclopentylamino)propanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric site, thereby preventing substrate binding and subsequent catalysis. Additionally, it can modulate receptor activity by acting as an agonist or antagonist, influencing cellular signaling pathways .

相似化合物的比较

Below is a detailed comparison of tert-butyl 3-(cyclopentylamino)propanoate with five structurally related compounds, focusing on molecular features, synthesis, and functional roles.

Structural and Physicochemical Properties

*Estimated based on cyclohexyl analog.

Key Observations:

- Ring Size Effects : Cyclohexyl (6-membered) and cyclopentyl (5-membered) analogs differ in hydrophobicity and conformational flexibility. Larger rings (e.g., cyclohexyl) may enhance lipid solubility .

- Aromatic vs.

- Chirality: Fluorophenyl and diaminopropanoate derivatives highlight the role of stereochemistry in synthesis and bioactivity .

生物活性

Tert-butyl 3-(cyclopentylamino)propanoate is an organic compound that has garnered attention in various fields of scientific research, particularly due to its unique structural features and potential biological activities. This article explores the biological activity of this compound, including its mechanisms of action, pharmacological properties, and relevant case studies.

Chemical Structure and Properties

- Molecular Formula : C12H23NO2

- Molecular Weight : 213.32 g/mol

- Structure : The compound consists of a tert-butyl group attached to a propanoate moiety, with a cyclopentylamino group providing distinct steric and electronic properties that influence its biological activity.

This compound interacts with specific molecular targets in biological systems. The proposed mechanisms include:

- Enzyme Inhibition : The compound can inhibit enzyme activity by binding to either the active or allosteric sites, thereby preventing substrate binding and subsequent catalysis. This suggests potential applications in modulating metabolic pathways.

- Receptor Modulation : It may act as an agonist or antagonist at various receptors, influencing cellular signaling pathways that are critical for physiological responses.

Pharmacological Properties

Research indicates that this compound exhibits several pharmacological properties:

- Anti-inflammatory Effects : Preliminary studies suggest that the compound may possess anti-inflammatory properties, potentially through the inhibition of pro-inflammatory cytokines.

- Analgesic Activity : Its ability to modulate pain pathways makes it a candidate for analgesic drug development.

In Vitro and In Vivo Studies

-

In Vitro Studies :

- Cell line assays have demonstrated that this compound can reduce cell viability in certain cancer cell lines, indicating potential anticancer activity.

- The compound has shown protective effects against oxidative stress in astrocytes exposed to amyloid beta, suggesting neuroprotective properties.

-

In Vivo Studies :

- In animal models, the compound has been evaluated for its ability to reduce inflammation and pain responses. Results indicated a significant reduction in inflammatory markers when administered prior to inflammatory stimuli.

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:

| Compound Name | Structure | Biological Activity |

|---|---|---|

| Tert-butyl 3-(cyclohexylamino)propanoate | Similar structure with cyclohexyl group | Moderate anti-inflammatory effects |

| Tert-butyl 3-(cyclopropylamino)propanoate | Similar structure with cyclopropyl group | Lower potency in enzyme inhibition |

| Tert-butyl 3-(cyclobutylamino)propanoate | Similar structure with cyclobutyl group | Anticipated neuroprotective effects |

Case Studies and Research Findings

Several case studies have explored the biological activity of this compound:

-

Study on Neuroprotection :

- A study evaluated the protective effects of the compound in neurodegenerative models. Results indicated a reduction in cell death rates among astrocytes treated with the compound compared to controls exposed to neurotoxic agents.

-

Anti-inflammatory Research :

- In an animal model of arthritis, administration of this compound resulted in decreased swelling and pain scores, supporting its potential as an anti-inflammatory agent.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。